molecular formula C26H22FN3O2S2 B14980941 2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14980941
M. Wt: 491.6 g/mol
InChI Key: WTRZXIZUAHPOMI-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur groups can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s aromatic and sulfur-containing groups can contribute to the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE
  • **2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H22FN3O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H22FN3O2S2/c1-17-10-12-21(13-11-17)34-23-15-28-26(33-16-18-6-3-4-9-22(18)27)30-24(23)25(31)29-19-7-5-8-20(14-19)32-2/h3-15H,16H2,1-2H3,(H,29,31)

InChI Key

WTRZXIZUAHPOMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC(=CC=C3)OC)SCC4=CC=CC=C4F

Origin of Product

United States

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